molecular formula C18H37Br B12058150 1-Bromooctadecane-d37

1-Bromooctadecane-d37

Cat. No.: B12058150
M. Wt: 370.6 g/mol
InChI Key: WSULSMOGMLRGKU-UQCHHHBTSA-N
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Description

1-Bromooctadecane-d37, also known as octadecyl bromide-d37, is a deuterated compound with the molecular formula CD3(CD2)16CD2Br. It is a stable isotope-labeled compound, where hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in various analytical applications due to its unique properties .

Preparation Methods

1-Bromooctadecane-d37 can be synthesized through several methods. One common synthetic route involves the bromination of octadecane-d37. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial production methods for this compound involve large-scale bromination processes, where octadecane-d37 is reacted with bromine in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-Bromooctadecane-d37 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).

    Reduction Reactions: The compound can be reduced to octadecane-d37 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Mechanism of Action

The mechanism of action of 1-Bromooctadecane-d37 involves its incorporation into various molecular pathways due to the presence of deuterium. Deuterium substitution can alter the metabolic and pharmacokinetic profiles of compounds, leading to changes in their absorption, distribution, and elimination. The compound’s effects are primarily exerted through its interaction with enzymes and receptors involved in lipid metabolism and signaling pathways .

Properties

Molecular Formula

C18H37Br

Molecular Weight

370.6 g/mol

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane

InChI

InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2

InChI Key

WSULSMOGMLRGKU-UQCHHHBTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br

Canonical SMILES

CCCCCCCCCCCCCCCCCCBr

Origin of Product

United States

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